molecular formula C18H18N2O2 B2718277 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 145626-14-8

1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2718277
CAS No.: 145626-14-8
M. Wt: 294.354
InChI Key: ZHLAWULNWBRZPT-UHFFFAOYSA-N
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Description

1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a dihydropyrazole (pyrazoline) derivative of interest in medicinal chemistry and materials science research. Pyrazoline-based compounds are a significant class of nitrogen-containing heterocycles known to exhibit a broad spectrum of biological activities . Scientific literature on analogous structures highlights their potential for investigation as antimicrobial , anti-inflammatory , and anticancer agents. The core pyrazoline scaffold is also of interest in organic synthesis and for the development of functional materials . The molecular structure of this compound features a 4,5-dihydro-1H-pyrazole core substituted with an acetyl group, a 2-hydroxyphenyl ring, and a 4-methylphenyl ring. This specific arrangement of substituents may influence the compound's conformation and intermolecular interactions, such as hydrogen bonding, which can be critical for its physicochemical properties and research applications . Researchers are encouraged to utilize this high-purity compound to explore its specific properties and mechanisms of action in their respective fields. Please Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)17-11-16(19-20(17)13(2)21)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLAWULNWBRZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with p-tolylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyrazole ring, followed by acetylation to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 306.35 g/mol
  • IUPAC Name : 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

The compound features a pyrazole ring, which is crucial for its biological activity. Its structure allows for various substitutions that can enhance its pharmacological properties.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pathways involved in inflammation.
  • Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Drug Development : It is being studied for formulation into new drugs targeting inflammatory diseases and cancer.

Industry

The compound finds applications in industrial processes as well:

  • Production of Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing various dyes.
  • Material Science : It is explored for use in developing polymers with enhanced properties due to its stability and reactivity.

Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of this compound. In vitro experiments demonstrated that it effectively inhibited the proliferation of several cancer cell lines while inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Research conducted by a team at a prominent university investigated the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the dihydropyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoline Derivatives

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position 3 / Position 5) Molecular Weight (g/mol) Biological Activity/Findings Reference
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Cl-C₆H₄ / 4-OCH₃-C₆H₄ 326.79 Antibacterial, antifungal; crystal structure stabilized by C–H⋯O hydrogen bonds
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Naphthalen-1-yl / 4-OEt-C₆H₄ 384.46 Antifungal (CYP51 docking score: −7.501 kcal/mol vs. fluconazole’s −5.823 kcal/mol)
1-[5-(Furan-2-yl)-3-(2-methyl-5-nitro-6-phenylpyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 2-Me-5-NO₂-6-Ph-pyridin-3-yl / furan-2-yl 390.40 Synthetic intermediate; IR absorption at 1667 cm⁻¹ (C=O stretch)
1-[3-(2-Aminobenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 2-aminobenzooxazol-5-yl / thiophen-2-yl 327.23 Antitubercular activity; 76% yield via cyclization with cyanogen bromide
1-{3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone 4-Me-C₆H₄ / (E)-styryl 304.38 Orthorhombic crystal system (space group Pccn); lattice parameters a = 19.872 Å

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-chlorophenyl substituent in enhances antibacterial activity compared to the 4-methylphenyl group in the target compound. Chlorine’s electron-withdrawing nature may improve membrane permeability. Naphthalen-1-yl () introduces hydrophobic interactions in antifungal target proteins (e.g., CYP51), yielding superior docking scores over fluconazole. 2-Hydroxyphenyl in the target compound may confer antioxidant properties via radical scavenging, as seen in phenolic analogs .

Synthetic Yields and Methods :

  • Cyclization with hydrazine hydrate typically achieves yields >65% for pyrazolines , but nitro-group reduction (e.g., using Na₂S₂O₄) can reduce yields to ~67% .
  • Microwave-assisted synthesis (e.g., for benzoxazole-pyrazoline hybrids) improves reaction efficiency .

Crystallographic Data :

  • The 4-chlorophenyl analog crystallizes with bifurcated C–H⋯O bonds , while the naphthalenyl derivative exhibits a planar pyrazoline ring, favoring π-π stacking .

Biological Activity

1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF(V600E) and EGFR pathways. For instance, pyrazole derivatives have been noted for their ability to inhibit telomerase activity and Aurora-A kinase, both crucial in tumorigenesis .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

  • Research Findings : In vitro studies have demonstrated that similar compounds significantly reduce the production of TNF-alpha and IL-6 in macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives are well-documented, with several studies confirming their efficacy against a range of pathogens.

  • Case Studies : A study evaluating the antimicrobial activity of various pyrazole derivatives found that compounds with similar structures displayed notable activity against both Gram-positive and Gram-negative bacteria. For example, the synthesized derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

Biological Activity Effect Reference
AntitumorInhibits BRAF(V600E), EGFR
Anti-inflammatoryReduces TNF-alpha production
AntimicrobialEffective against Gram-positive/negative bacteria

Research Findings

Several studies have contributed to understanding the biological activities of pyrazole derivatives:

  • Antitumor Studies : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction and mitochondrial dysfunction .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory mechanisms reveal that these compounds can inhibit NF-kB activation, leading to reduced expression of inflammatory mediators .
  • Antimicrobial Efficacy : A comprehensive study on antimicrobial activity showed that certain pyrazole derivatives could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Q & A

Q. Advanced Considerations :

  • For twinned crystals, use the TWINABS module in SHELXL to handle intensity integration .
  • Address disorder in substituents (e.g., methyl groups) by refining occupancy factors and applying restraints to bond distances .

How do substituents on the phenyl rings influence dihedral angles and intermolecular interactions?

Advanced Question
Substituents significantly alter molecular conformation and crystal packing:

  • Dihedral Angles : The 2-hydroxyphenyl group typically forms a dihedral angle of ~6.7° with the pyrazoline ring, while the 4-methylphenyl group adopts a larger angle (~74.9°) due to steric hindrance .
  • Hydrogen Bonding : The hydroxyl group participates in bifurcated (C,C)–H⋯O bonds, forming chains along the [010] axis. Methyl groups contribute to C–H⋯π interactions, stabilizing the lattice .
  • Methodological Insight : Compare experimental angles with DFT-optimized geometries to identify packing-driven distortions .

What synthetic routes yield high-purity pyrazoline derivatives for biological screening?

Basic Question
A Clausen-Schmidt condensation followed by cyclization is widely used:

Intermediate Synthesis : React 2-hydroxyacetophenone with 4-methylbenzaldehyde under basic conditions (KOH/EtOH) to form a chalcone .

Cyclization : Treat the chalcone with hydrazine hydrate in acetic acid to generate the pyrazoline core .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product (>95% purity) .

Q. Advanced Optimization :

  • Replace hydrazine with methylhydrazine to introduce N-methyl groups, altering biological activity .
  • Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., open-chain hydrazones) .

How can structural data discrepancies between similar pyrazoline derivatives be reconciled?

Advanced Question
Contradictions often arise from substituent effects or experimental conditions:

  • Case Study : Compare the title compound with 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)pyrazolin-1-yl]ethanone. The chloro substituent increases dihedral angles by ~10° due to electronegativity, while methoxy groups enhance hydrogen bonding .
  • Resolution Strategies :
    • Perform Hirshfeld surface analysis to quantify interaction differences (e.g., O–H⋯O vs. C–H⋯Cl) .
    • Validate data against high-resolution SC-XRD datasets (R factor < 0.04) to rule out refinement artifacts .

What computational tools predict the biological activity of pyrazoline derivatives?

Advanced Question
Combine molecular docking and QSAR models:

  • Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The 2-hydroxyphenyl group shows strong hydrogen bonding with Arg120 .
  • QSAR : Train models on IC50 data from antifungal assays. Key descriptors include logP (lipophilicity) and polar surface area (PSA), optimized to 2.5 and 60 Ų, respectively .
  • Validation : Cross-check predictions with in vitro MIC assays against Candida albicans .

How do crystallization solvents affect polymorph formation?

Basic Question
Solvent polarity dictates packing motifs:

  • Polar Solvents (MeOH, EtOH) : Favor Form I with helical hydrogen-bonded chains .
  • Nonpolar Solvents (Hexane, Toluene) : Yield Form II with dimeric π-π stacking .
    Characterization : Use PXRD to distinguish polymorphs (e.g., Form I peaks at 2θ = 12.4°, 15.7°) .

What spectroscopic techniques complement crystallography in structural analysis?

Basic Question

  • NMR : ¹H NMR confirms the pyrazoline ring via vicinal coupling constants (J = 3.5–5.0 Hz for H4-H5) .
  • FTIR : Detect C=O stretching at ~1680 cm⁻¹ and N–H bending at ~1600 cm⁻¹ .
    Advanced Integration : Overlay experimental IR spectra with DFT-calculated vibrational modes to assign ambiguous peaks .

How can researchers address low yields in pyrazoline synthesis?

Advanced Question

  • Catalysis : Replace acetic acid with 10 mol% ZrOCl₂·8H₂O to accelerate cyclization (yield increases from 60% to 85%) .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes (100 W, 80°C) .
  • Byproduct Analysis : Use LC-MS to identify hydrazone intermediates and adjust pH to favor cyclization .

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